

Lanatoside C AKT mTOR pathway inhibition

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Compound Focus: Lanatoside C

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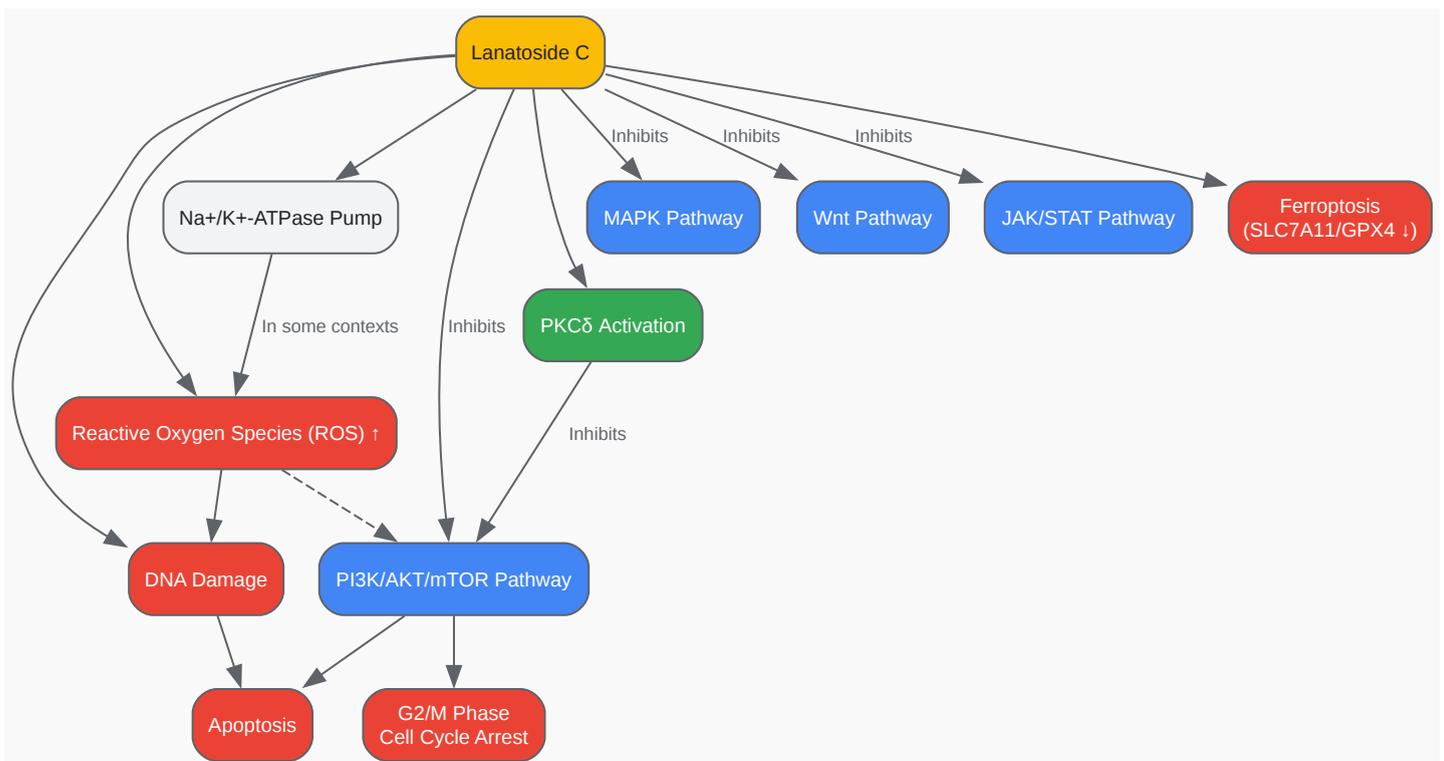
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Anticancer Mechanisms of Lanatoside C

Cancer Type / Model	Key Mechanism(s) of Action	Experimental Evidence
Broad Spectrum (Breast, Lung, Liver) [1] - Induces G2/M cell cycle arrest		
	<ul style="list-style-type: none">Inhibits MAPK/Wnt/PI3K-AKT-mTOR pathwaysInduces DNA damage & Apoptosis In-vitro (MCF-7, A549, HepG2 cells); Real-time PCR, Western blot, Molecular Docking [1] Hepatocellular Carcinoma (HCC) [2] - Activates PKCδInhibits AKT/mTOR pathwayTriggers mitochondrial apoptosis (caspase-dependent & independent) In-vitro (Hep3B, HA22T cells) & In-vivo (mouse xenograft); Western blot, TUNEL assay [2] Non-Small Cell Lung Cancer (NSCLC) [3] - Induces Ferroptosis (iron-dependent cell death)Downregulates SLC7A11/GPX4 signaling In-vitro (A549 cells) & In-vivo (mouse model); CCK-8 assay, TEM, Western blot [3] Cholangiocarcinoma [4] - Generates ROS, reduces Mitochondrial Membrane PotentialInduces apoptosis via STAT3 inhibition In-vitro (HuCCT-1, TFK-1 cells) & In-vivo; Flow cytometry, Western blot, Transcriptomics [4] Cervical Cancer [5] - Induces ROS & cell cycle arrest (S & G2/M)Inhibits JAK2/STAT6 signaling In-vitro (HeLa cells); Colony formation, CCK-8, Flow cytometry, Western blot [5] HER2+ Cancer Models [6] Acts as a Radiosensitizer for 131I-trastuzumab therapy In-vitro & In-vivo (NCI-N87 xenograft); Cell viability, Biodistribution studies [6] 	

Diagram of Lanatoside C's Multifaceted Action on Signaling Pathways

The following diagram synthesizes findings from multiple studies to show how **Lanatoside C** simultaneously targets several critical signaling pathways in cancer cells.



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Key Experimental Protocols for Key Findings

To aid in the evaluation and potential replication of these findings, here are the methodologies used for some of the core experiments cited.

- **1. Cytotoxicity and Cell Viability (CCK-8 Assay) [3]**
 - **Purpose:** To determine the inhibitory effect of **Lanatoside C** on cancer cell proliferation.
 - **Protocol:** Cells (e.g., A549) are seeded in 96-well plates and treated with a range of **Lanatoside C** concentrations. After incubation, a water-soluble tetrazolium salt (CCK-8 reagent) is added. The absorbance of the formed formazan dye at 450 nm is measured using a microplate reader, which is proportional to the number of living cells.
- **2. Analysis of Apoptosis and Cell Cycle (Flow Cytometry) [1] [5]**
 - **Purpose:** To quantify apoptotic cells and analyze cell cycle distribution.
 - **Protocol:**
 - **Apoptosis:** Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains dead cells) and then analyzed by flow cytometry.
 - **Cell Cycle:** Cells are fixed, treated with RNase, stained with PI (which binds to DNA), and analyzed by flow cytometry. The DNA content histogram is used to determine the percentage of cells in G0/G1, S, and G2/M phases.
- **3. Protein Expression Analysis (Western Blot) [2] [4]**
 - **Purpose:** To detect changes in protein expression and phosphorylation (activation) of key signaling molecules.
 - **Protocol:** Total protein is extracted from treated and control cells. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies (e.g., against p-AKT, AKT, p-mTOR, STAT3, cleaved caspase-3). Binding is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence system.
- **4. In-vivo Efficacy (Mouse Xenograft Model) [2] [4]**
 - **Purpose:** To evaluate the anti-tumor effect of **Lanatoside C** in a live organism.
 - **Protocol:** Human cancer cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are grouped and treated with **Lanatoside C** or a vehicle control. Tumor volumes and body weights are measured regularly over the treatment period. Finally, tumors are excised, weighed, and analyzed (e.g., by immunohistochemistry for protein markers).

Interpretation and Research Considerations

- **A Multi-Target, Multi-Pathway Agent:** The evidence strongly suggests that **Lanatoside C** does not act on a single target but exerts its anticancer effects by simultaneously disrupting several critical pathways (PAM, JAK/STAT, Wnt) and processes (cell cycle, apoptosis, ferroptosis) [1] [7]. This polypharmacology can be advantageous for overcoming drug resistance but makes direct, head-to-head comparisons with single-target inhibitors less straightforward.
- **Comparative Positioning:** While the search results confirm that **Lanatoside C** inhibits the AKT/mTOR pathway, they lack quantitative data (like IC50 values across a standardized panel of kinases) that would allow a direct performance comparison with other well-characterized AKT or mTOR inhibitors (e.g., MK-2206, sirolimus) [8]. Its unique value proposition appears to be this multi-mechanistic profile and its role as a radiosensitizer [6].
- **Key Research Gap for a Comparison Guide:** To objectively compare its "performance with other alternatives," standardized data on its **potency, selectivity, and efficacy in side-by-side studies with other inhibitors** is essential. This specific type of comparative dataset was not available in the current search results.

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References

1. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses ... [pmc.ncbi.nlm.nih.gov]
2. Lanatoside C, a cardiac glycoside, acts through protein ... [nature.com]
3. Lanatoside C induces ferroptosis in non-small cell lung cancer ... [tcr.amegroups.org]
4. Lanatoside C decelerates proliferation and induces ... [frontiersin.org]
5. human cervical cancer cell proliferation and... Lanatoside C inhibits [spandidos-publications.com]
6. Combination of 131I-trastuzumab and lanatoside enhanced... C [nature.com]
7. Cardiac Glycosides: From Natural Defense Molecules to ... [pmc.ncbi.nlm.nih.gov]
8. Targeting the PI3K/AKT/mTOR pathway in lung cancer [frontiersin.org]

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